Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-

regioisomerism medicinal chemistry MOF linker design

Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- (CAS 163883-76-9; molecular formula C22H16N2O8; exact mass 436.09068 g/mol) is a symmetrical, C2-symmetric bis-amide composed of a central 1,4-phenylene (terephthaloyl) core linked via carboxamide bridges to two 5-hydroxybenzoic acid (2-carboxy-4-hydroxyphenol) terminal units. The compound contains six hydrogen bond donors, eight hydrogen bond acceptors, and six rotatable bonds.

Molecular Formula C22H16N2O8
Molecular Weight 436.4 g/mol
CAS No. 163883-76-9
Cat. No. B12456620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-
CAS163883-76-9
Molecular FormulaC22H16N2O8
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)C(=O)NC3=C(C=C(C=C3)O)C(=O)O
InChIInChI=1S/C22H16N2O8/c25-13-5-7-17(15(9-13)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26)10-16(18)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32)
InChIKeyUATVVINGVDGCFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2,2'-[1,4-Phenylenebis(Carbonylimino)]Bis[5-Hydroxy- (CAS 163883-76-9): Procurement-Relevant Structural and Physicochemical Profile


Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- (CAS 163883-76-9; molecular formula C22H16N2O8; exact mass 436.09068 g/mol) is a symmetrical, C2-symmetric bis-amide composed of a central 1,4-phenylene (terephthaloyl) core linked via carboxamide bridges to two 5-hydroxybenzoic acid (2-carboxy-4-hydroxyphenol) terminal units . The compound contains six hydrogen bond donors, eight hydrogen bond acceptors, and six rotatable bonds . A regioisomeric analog, 4,4'-[1,4-phenylenebis(carbonylimino)]bis[2-hydroxybenzoic acid] (CAS 6957-82-0), bears identical molecular formula and mass but differs in the substitution pattern of the terminal benzoic acid rings (2,2'- vs. 4,4'-connectivity), which alters both the spatial arrangement of the carboxyl/hydroxyl pharmacophores and the compound's metal-coordination geometry [1]. This compound belongs to the terephthalamide-bis(benzoic acid) structural class, which has been explored in p38 MAP kinase inhibitor patents (e.g., WO-0017175-A1, US6608060B1) as a scaffold for ATP-competitive kinase inhibition [2].

Why Generic Substitution of CAS 163883-76-9 with Regioisomeric or Scaffold Analogs Introduces Uncontrolled Risk in Research and Procurement


The 2,2'-regioisomeric arrangement of the terminal benzoic acid units in CAS 163883-76-9 positions the carboxylic acid and hydroxyl groups in a distinct spatial geometry compared to the 4,4'-regioisomer (CAS 6957-82-0) . In the context of metal-organic framework (MOF) synthesis, this substitution pattern directly dictates the coordination mode, pore topology, and interpenetration architecture of the resulting framework—properties that cannot be replicated by the 4,4'-analog [1]. For kinase inhibitor applications, closely related terephthalamide-based p38 inhibitors such as PS-166276 (CAS 348089-57-6; p38 IC50 = 28 nM) demonstrate that subtle modifications to the terminal aryl substituents produce large shifts in both enzymatic potency and cellular TNFα suppression . No publicly available data currently establish that the 2,2'- and 4,4'-regioisomers are functionally interchangeable in any biological or materials application; conversely, patent literature on p38 inhibitors within this chemical class indicates that regioisomeric position is a critical determinant of ATP-binding pocket complementarity [2]. Users substituting CAS 163883-76-9 with a regioisomer or a simplified mono-amide analog risk introducing an uncontrolled variable into their experimental system.

Quantitative Differential Evidence for CAS 163883-76-9: Physicochemical Properties, Regioisomeric Distinction, and MOF Linker Performance


Regioisomeric Differentiation: 2,2'- vs. 4,4'-Substitution Pattern Defines Physicochemical and Spatial Parameters

CAS 163883-76-9 (2,2'-substituted) and CAS 6957-82-0 (4,4'-substituted) share identical molecular formula (C22H16N2O8) and mass (436.37 g/mol) but differ in the position of the carboxamide linkage on the terminal benzoic acid ring . In the 2,2'-isomer, the amide nitrogen and carboxylic acid are ortho to each other, enabling intramolecular hydrogen bonding that is geometrically impossible in the 4,4'-isomer. This structural distinction is predicted to affect pKa, metal-chelation denticity, and molecular recognition properties, though experimental pKa or logD values for either isomer were not located in publicly searchable databases.

regioisomerism medicinal chemistry MOF linker design

Hydrogen Bond Donor/Acceptor Profile Comparison with Core Terephthalamide Scaffold

CAS 163883-76-9 possesses 6 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA), compared to 2 HBD / 2 HBA for the unsubstituted terephthalamide core (CAS 3010-82-0) [1]. This 3-fold increase in HBD count and 4-fold increase in HBA count arises from the addition of the two 5-hydroxybenzoic acid termini. The elevated HBD/HBA count places CAS 163883-76-9 beyond the conventional Lipinski 'Rule of 5' threshold for oral bioavailability (HBD ≤ 5), a feature shared with several ATP-competitive kinase inhibitors that derive binding energy from extensive hinge-region hydrogen bonding [2].

drug-likeness hydrogen bonding physicochemical profiling

Class-Level Inference: Terephthalamide-Bis(Aryl) Scaffold as p38α MAP Kinase Inhibitor Pharmacophore

The terephthalamide-bis(aryl) structural class encompassing CAS 163883-76-9 appears in multiple p38 inhibitor patents (e.g., WO-0017175-A1, US6608060B1) claiming compounds of general formula (I) wherein a central terephthaloyl core is elaborated with substituted aryl carboxamide termini [1]. While no IC50 or Ki value for CAS 163883-76-9 itself was identified in BindingDB, ChEMBL, or PubMed, the structurally related p38 inhibitor PS-166276 (CAS 348089-57-6; C20H30N8O; a more elaborated analog within the same patent family) exhibits a p38 kinase IC50 of 28 nM and a THP-1 cellular TNFα IC50 of 170 nM . The reference p38 inhibitor SB203580 (CAS 152121-47-6, pyridinyl imidazole class) shows p38α IC50 = 50 nM . These data establish that the terephthalamide-bis(aryl) scaffold is capable of delivering nanomolar p38 inhibition, but the specific contribution of the 5-hydroxybenzoic acid termini present in CAS 163883-76-9 has not been deconvoluted in publicly available SAR studies.

p38 MAP kinase kinase inhibitor structure-activity relationship

MOF Linker Utility: Amide-Functionalized Terephthaloyl-Bis(Benzoic Acid) Ligands in Reticular Synthesis

Amide-functionalized metal-organic frameworks (AFMOFs) constructed from terephthaloylbis(azanediyl)-based linkers represent an established subclass of MOF materials with demonstrated applications in gas sorption and catalysis [1]. A closely related linker, 2,2'-[terephthaloylbis(azanediyl)]diacetic acid, has been employed to synthesize a twofold interpenetrated 3D barium(II) MOF with PtS-X topology [2]. The structural homology between this characterized linker and CAS 163883-76-9—where the terminal acetate groups are replaced with 5-hydroxybenzoic acid units—suggests that CAS 163883-76-9 can serve as an ditopic organic linker for MOF construction, with the additional hydroxyl group offering a auxiliary coordination site or a post-synthetic modification handle absent in the diacetate analog.

metal-organic framework amide-functionalized MOF reticular chemistry

Research and Industrial Application Scenarios for Benzoic Acid, 2,2'-[1,4-Phenylenebis(Carbonylimino)]Bis[5-Hydroxy- (CAS 163883-76-9)


Amide-Functionalized Metal-Organic Framework (AFMOF) Linker Synthesis

CAS 163883-76-9 is suited as a ditopic organic linker for the solvothermal synthesis of amide-functionalized MOFs (AFMOFs). The terephthaloylbis(azanediyl) core provides a rigid, linear spacer geometry, while the two 5-hydroxybenzoic acid termini offer carboxylate coordination sites for metal cluster formation and auxiliary hydroxyl groups for hydrogen-bonding network stabilization or post-synthetic metalation. This linker is structurally analogous to the demonstrated 2,2'-[terephthaloylbis(azanediyl)]diacetate linker [1] but extends the pore aperture and introduces aromatic rigidity, which may favor the formation of isoreticular frameworks with enhanced gas uptake or selective CO2 sorption properties consistent with the broader AFMOF literature [2].

Kinase Inhibitor Fragment Library or Scaffold-Hopping Starting Point

As a member of the terephthalamide-bis(aryl) p38 MAP kinase inhibitor class disclosed in patents WO-0017175-A1 and US6608060B1 [1], CAS 163883-76-9 may serve as a scaffold for fragment-based drug discovery or scaffold-hopping campaigns targeting ATP-competitive kinases. The symmetrical bis-amide architecture presents two equivalent vectors for parallel derivatization, enabling efficient SAR exploration. Users should note that no direct p38 IC50 data exist for this exact compound in public databases; it should be treated as a synthetic intermediate or core scaffold rather than a validated probe compound. The structurally optimized analog PS-166276 (p38 IC50 = 28 nM) [2] demonstrates the scaffold's potential and provides a benchmark for medicinal chemistry optimization efforts.

Supramolecular Chemistry and Coordination Polymer Building Block

The six hydrogen bond donors and eight hydrogen bond acceptors identified in the physicochemical profile of CAS 163883-76-9 [1] make this compound a candidate for hydrogen-bonded organic frameworks (HOFs) or supramolecular assemblies. The 2,2'-regioisomeric arrangement permits intramolecular hydrogen bonding between the amide NH and the ortho-carboxylic acid group, which may pre-organize the molecule into a conformation favorable for predictable intermolecular recognition—a feature absent in the 4,4'-regioisomer (CAS 6957-82-0). This property is relevant for crystal engineering studies where predictable hydrogen-bonding synthons are required.

Synthetic Intermediate for Asymmetric Derivatization

The C2-symmetric structure of CAS 163883-76-9, bearing two chemically equivalent 5-hydroxybenzoic acid termini, enables stepwise mono-protection/mono-functionalization strategies. This allows the synthesis of desymmetrized derivatives where one terminus is elaborated (e.g., esterification, amidation, or bioconjugation) while the other is preserved for subsequent coupling. Such an approach is valuable in the construction of heterobifunctional linkers for targeted protein degradation (PROTAC) applications or surface-functionalized MOF materials. The presence of the hydroxyl group at the 5-position of each terminal ring provides an orthogonal functionalization handle relative to the carboxylic acid, enabling chemoselective modification without protecting group manipulation of the amide linkages.

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